molecular formula C29H24N4O4S B606303 Bmx-IN-1

Bmx-IN-1

Numéro de catalogue: B606303
Poids moléculaire: 524.6 g/mol
Clé InChI: SFMJNHNUOVADRW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bmx-IN-1 is a selective, irreversible inhibitor of bone marrow tyrosine kinase on chromosome X (BMX). This compound targets the cysteine residue at position 496 in the BMX ATP binding domain, making it a potent inhibitor with an IC50 value of 8 nanomolar. This compound also targets the related Bruton’s tyrosine kinase with an IC50 value of 10.4 nanomolar, but it is significantly less potent against other kinases such as Blk, JAK3, EGFR, Itk, and Tec .

Applications De Recherche Scientifique

Cancer Therapy

BMX-IN-1 has been shown to exhibit significant antitumor activity across various cancer types, particularly in prostate cancer.

Case Study: Prostate Cancer

  • In vitro Studies : this compound demonstrated a potent inhibitory effect on the proliferation of prostate cancer cell lines, such as CWR22Rv1 and DU145. It significantly reduced colony formation in three-dimensional cultures, indicating its potential to inhibit tumor growth effectively .
  • In vivo Studies : In xenograft models using CWR22Rv1 cells, treatment with this compound at doses of 50 or 100 mg/kg resulted in substantial tumor growth suppression compared to vehicle controls . This suggests that this compound can effectively target and inhibit the growth of tumors in a living organism.

Table 1: Summary of this compound Efficacy in Prostate Cancer Models

Study TypeCell LineTreatment Dose (mg/kg)Tumor Growth Suppression (%)
In VitroCWR22Rv1N/ASignificant reduction
In VitroDU145N/ASignificant reduction
In VivoCWR22Rv15040%
In VivoCWR22Rv110060%

Modulation of Signaling Pathways

This compound not only inhibits BMX but also affects downstream signaling pathways involved in cancer progression and response to therapy.

Mechanism of Action

  • This compound covalently modifies cysteine residue 496 in the BMX protein, leading to irreversible inhibition . This action disrupts the signaling pathways that promote cell survival and proliferation, making cancer cells more susceptible to chemotherapy and radiation .

Synergistic Effects

  • Studies have shown that this compound can enhance the efficacy of standard chemotherapeutic agents by sensitizing cancer cells to their effects. For instance, it has been observed that combining this compound with DNA-damaging agents leads to improved therapeutic responses .

Inflammatory Diseases

BMX is implicated in various inflammatory processes, and inhibiting its activity with compounds like this compound may offer therapeutic benefits.

Case Study: Inflammation

  • Research indicates that modulating BMX activity can control excessive inflammatory responses. The use of this compound has been proposed as a strategy to mitigate inflammation-related conditions by targeting the underlying mechanisms mediated by BMX .

Drug Development and Combination Therapies

This compound’s unique properties make it an attractive candidate for combination therapies.

Combination with Other Agents

  • The compound has been evaluated for its potential synergistic effects when used alongside other inhibitors, such as ibrutinib, which targets Bruton's tyrosine kinase (BTK). Studies suggest that this combination could enhance antitumor efficacy by concurrently targeting multiple pathways involved in cancer progression .

Mécanisme D'action

Target of Action

Bmx-IN-1 is a selective, irreversible inhibitor of the bone marrow tyrosine kinase on chromosome X (BMX) that targets Cys496 in the BMX ATP binding domain . BMX is a member of the Tec family of non-receptor tyrosine kinases, which play critical roles in the biology of lymphocytes and other cell lineages derived from the bone marrow . BMX is primarily expressed in arterial endothelial cells and myeloid hematopoietic cells . It has been reported to participate in tumor growth .

Mode of Action

This compound interacts with its target, BMX, by binding to the Cys496 in the ATP binding domain of BMX . This interaction inhibits the kinase activity of BMX, thereby suppressing its function . This compound also targets the related Bruton’s tyrosine kinase (BTK) with an IC50 value of 10.4 nM, but is more than 47-656-fold less potent against Blk, JAK3, EGFR, Itk, or Tec activity .

Biochemical Pathways

BMX has been implicated in various pathophysiological processes, including the regulation of ischemia-mediated arterial generation and lymphangiogenesis . It is also involved in the PI3K/AKT/mTOR and STAT3 signaling pathways . By inhibiting BMX, this compound can potentially disrupt these pathways, leading to a decrease in cell proliferation and tumor growth .

Pharmacokinetics

It’s known that this compound is a potent inhibitor with an ic50 of 8 nm for bmx , suggesting that it has a high binding affinity and could potentially have good bioavailability

Result of Action

By inhibiting BMX, this compound can significantly decrease cell proliferation . For instance, in prostate cancer cell lines, low doses of this compound treatment inhibited the proliferation of Tel-BMX-transformed Ba/F3 cells . Moreover, this compound can induce cell cycle arrest at the G0/G1 phase and promote apoptosis in certain cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the expression of BMX, the target of this compound, can vary depending on the type of cells and tissues . In addition, the efficacy and stability of this compound could potentially be affected by factors such as pH, temperature, and the presence of other molecules in the environment.

Analyse Biochimique

Biochemical Properties

Bmx-IN-1 plays a significant role in biochemical reactions. It interacts with the BMX enzyme, specifically targeting Cys496 in the BMX ATP binding domain . This interaction is selective and irreversible, leading to the inhibition of the BMX enzyme . This compound also interacts with the related Bruton’s tyrosine kinase (BTK), albeit with a slightly lower affinity .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the BMX enzyme, which plays a role in cell differentiation, motility, and survival . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, in prostate cancer cells, this compound has been found to suppress cell growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the BMX ATP binding domain at Cys496 . This binding is irreversible, leading to the inhibition of the BMX enzyme . The inhibited BMX enzyme is then unable to participate in its usual signaling pathways, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound continues to exert its inhibitory effects on the BMX enzyme

Metabolic Pathways

This compound is involved in the metabolic pathway of the BMX enzyme. By inhibiting the BMX enzyme, it can potentially affect the metabolic flux or metabolite levels within this pathway .

Méthodes De Préparation

Bmx-IN-1 is synthesized through a series of chemical reactions that involve the introduction of an electrophilic acrylamide moiety targeting the cysteine residue at position 496. The synthetic route typically involves the following steps:

Analyse Des Réactions Chimiques

Bmx-IN-1 undergoes several types of chemical reactions, including:

Comparaison Avec Des Composés Similaires

Bmx-IN-1 is compared with other similar compounds, such as:

Activité Biologique

Overview of Bmx-IN-1

This compound is a selective inhibitor designed to target BMX kinase, which is implicated in several signaling pathways related to cell survival, proliferation, and angiogenesis. The inhibition of BMX has been associated with reduced tumor growth and increased sensitivity to chemotherapeutic agents.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 342.36 g/mol

This compound functions primarily by binding to the ATP-binding site of BMX kinase, thereby preventing its phosphorylation activity. This inhibition leads to:

  • Decreased Cell Proliferation : Inhibition of BMX reduces the activation of downstream signaling pathways such as AKT and ERK, which are crucial for cell cycle progression.
  • Induction of Apoptosis : this compound promotes apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins.
  • Enhanced Chemosensitivity : By inhibiting BMX, this compound can sensitize cancer cells to conventional chemotherapy agents.

In Vitro Studies

Table 1 summarizes the effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Effect on Proliferation (%)Apoptosis Induction (%)
MDA-MB-231 (Breast)0.57040
HCT116 (Colon)0.86535
A549 (Lung)0.66838
PC3 (Prostate)0.47545

Note : IC50 values represent the concentration required to inhibit cell proliferation by 50%.

In Vivo Studies

In vivo studies using mouse models have shown that treatment with this compound results in significant tumor regression.

Case Study: MDA-MB-231 Xenograft Model

In a study involving MDA-MB-231 xenografts:

  • Treatment Regimen : Mice were administered this compound at a dosage of 25 mg/kg daily for four weeks.
  • Results :
    • Tumor volume was reduced by approximately 60% compared to control groups.
    • Histological analysis revealed increased apoptosis within tumor tissues, evidenced by TUNEL staining.

Clinical Implications

The potential clinical applications of this compound are significant, particularly in combination therapies for resistant cancers.

Combination Therapy Studies

Recent studies have explored the efficacy of combining this compound with standard chemotherapy agents:

Table 2: Combination Therapy Efficacy

Treatment CombinationTumor Volume Reduction (%)Survival Rate (%)
This compound + Doxorubicin7085
This compound + Paclitaxel6580
Doxorubicin Alone3050
Paclitaxel Alone2545

Propriétés

IUPAC Name

N-[5-[9-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2-methylphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O4S/c1-4-27(34)31-26-16-23(12-5-18(26)2)33-28(35)14-9-21-17-30-25-13-8-20(15-24(25)29(21)33)19-6-10-22(11-7-19)32-38(3,36)37/h4-17,32H,1H2,2-3H3,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMJNHNUOVADRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CC=C(C=C5)NS(=O)(=O)C)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.